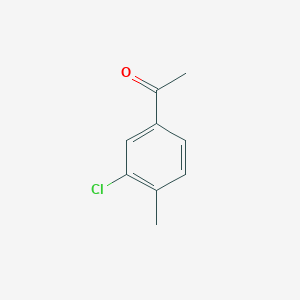

1-(3-Chloro-4-methylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

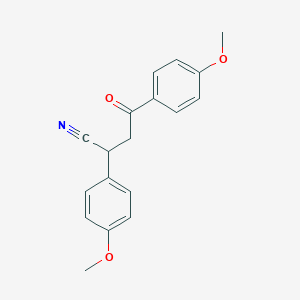

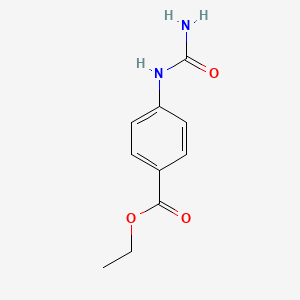

1-(3-Chloro-4-methylphenyl)ethanone, also known as 3-chloro-4-methylbenzaldehyde, is an organic compound belonging to the class of compounds known as aldehydes. It is a colorless liquid with a sweet smell and is used in the synthesis of certain drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Chemical Characterization and Derivatives

Synthesis of Novel Compounds : The stem bark of Lamprothamnus zanguebaricus yielded two ethanones, including a new compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).

Synthesis Approaches : A study describes a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes, involving a reaction of related compounds to this compound (Androsov et al., 2010).

Antibacterial and Enzyme Inhibition : Derivatives of benzyl phenyl ketone, similar to this compound, showed antibacterial and enzyme inhibitory properties, highlighting the compound's potential in these areas (Vásquez-Martínez et al., 2019).

Ultrasonic Studies : Ultrasonic studies of binary mixtures, including compounds related to this compound, provide insights into binary interactions in these mixtures (Tangeda & Nallani, 2005).

Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives, structurally similar to this compound, were investigated for their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

Platelet Aggregation Inhibitory Activity : Substituted 1-(2-hydroxy-phenyl)ethanone derivatives, related to this compound, were screened for their potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).

Synthesis and Biological Activity : The synthesis and evaluation of the biological activity of various compounds structurally related to this compound emphasize its potential in creating effective antimicrobial agents (Sherekar et al., 2022).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis : The microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, structurally related to this compound, underlines the compound's adaptability to green chemistry techniques (Soares et al., 2015).

Corrosion Inhibition in Metals : A study on the synthesis of novel triazole derivatives, including a compound similar to this compound, showed potential as corrosion inhibitors in acidic environments (Jawad et al., 2020).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

The compound’s molecular weight (16862 g/mol ) and its lipophilic nature may influence its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of 1-(3-Chloro-4-methylphenyl)ethanone may be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound at 0-8°C , suggesting that its stability may be temperature-dependent.

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREFXQVOGOGFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321764 |

Source

|

| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90792-98-6 |

Source

|

| Record name | 90792-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)